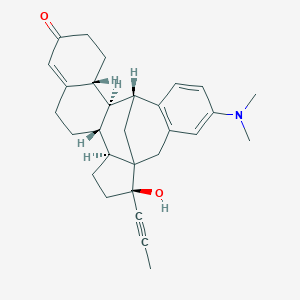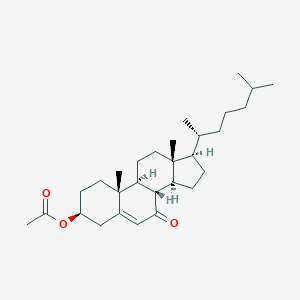
7-Oxocholesteryl acetate
Descripción general
Descripción
7-Oxocholesteryl acetate is a derivative of cholesterol, specifically a cholesteryl ester It is characterized by the presence of an oxo group at the 7th position and an acetate group at the 3rd position of the cholesteryl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxocholesteryl acetate typically involves the oxidation of cholesteryl acetate. One common method is the oxidation of cholesteryl acetate using t-butyl chromate, which results in the formation of 7-ketocholesteryl acetate. The reaction conditions often include the use of methanol for crystallization and aqueous potassium carbonate for hydrolysis .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions using appropriate oxidizing agents and subsequent purification steps to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 7-Oxocholesteryl acetate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction of the oxo group can yield 7-hydroxycholesteryl acetate.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: t-Butyl chromate is commonly used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is effective for reducing the oxo group to a hydroxyl group.
Solvents: Methanol and ethyl ether are frequently used in the crystallization and purification processes.
Major Products Formed:
7-Hydroxycholesteryl acetate: Formed by the reduction of this compound.
7-Dehydrocholesteryl acetate: Formed by the Bamford-Stevens reaction.
Aplicaciones Científicas De Investigación
7-Oxocholesteryl acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various cholesterol derivatives.
Biology: Studied for its role in cellular processes and its effects on cell membranes.
Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems and as a bioactive compound.
Industry: Utilized in the production of cholesterol-based liquid crystals and gelators.
Mecanismo De Acción
The mechanism of action of 7-Oxocholesteryl acetate involves its interaction with cellular components, particularly cell membranes. The oxo group at the 7th position and the acetate group at the 3rd position influence its binding affinity and interaction with membrane lipids. This compound can modulate membrane fluidity and permeability, affecting various cellular processes .
Comparación Con Compuestos Similares
- 7-Ketocholesteryl acetate
- 7-Hydroxycholesteryl acetate
- 7-Dehydrocholesteryl acetate
Comparison: 7-Oxocholesteryl acetate is unique due to the presence of both an oxo group and an acetate group, which confer distinct chemical properties and reactivity. Compared to 7-ketocholesteryl acetate, it has an additional acetate group, making it more reactive in certain substitution reactions. Compared to 7-hydroxycholesteryl acetate, it is more oxidized, which affects its biological activity and interaction with cellular components .
Propiedades
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O3/c1-18(2)8-7-9-19(3)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(32-20(4)30)16-21(28)17-26(27)31/h17-19,22-25,27H,7-16H2,1-6H3/t19-,22+,23-,24+,25+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBSWZWCNKVWLV-OLVLZXMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701308561 | |
| Record name | 3β-Acetoxycholest-5-en-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701308561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
809-51-8 | |
| Record name | 3β-Acetoxycholest-5-en-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=809-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Oxocholest-5-en-3-beta-yl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000809518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Oxocholesteryl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59469 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3β-Acetoxycholest-5-en-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701308561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-oxocholest-5-en-3-β-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 7-oxocholesteryl acetate involved in cholesterol degradation by Mycobacterium phlei?
A1: Research indicates that Mycobacterium phlei utilizes a stereospecific 1α,2β-trans-diaxial removal of hydrogen to degrade cholesterol into androsta-1,4-diene-3,17-dione. This process involves this compound as a key intermediate. [] Essentially, the dehydrogenation of cholesterol at the C-1 and C-2 positions leads to the formation of this compound, which is further metabolized by the bacteria. []
Q2: Can you describe a method for synthesizing des-AB-cholestane derivatives using this compound as a starting material?
A2: While the provided abstract [] mentions a degradation of this compound leading to des-AB-cholestane derivatives, specific details regarding the synthetic procedure are not available in the abstract. Further investigation into the full text of the research article is needed to obtain a detailed understanding of the reaction conditions, mechanisms, and specific derivatives produced.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


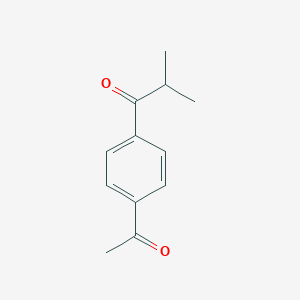
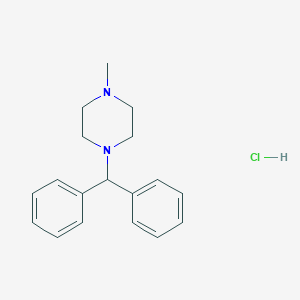
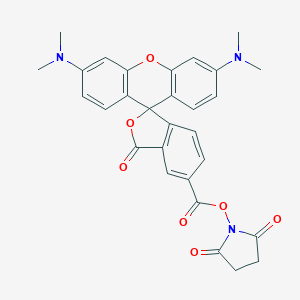
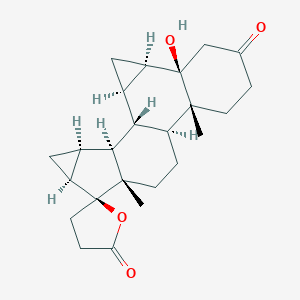
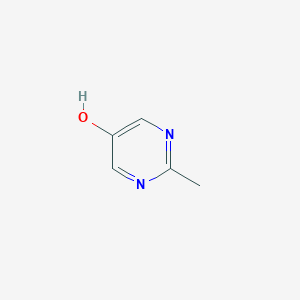
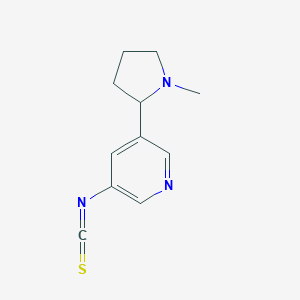
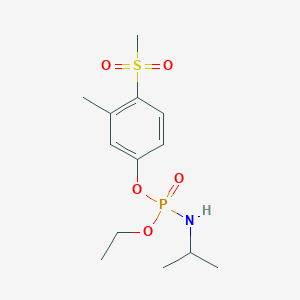
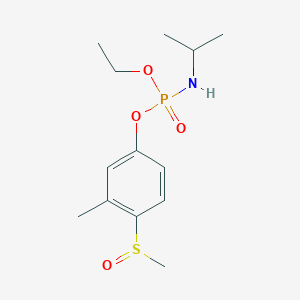
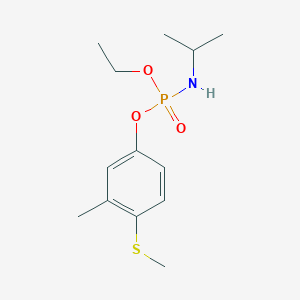
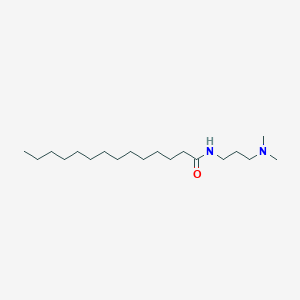
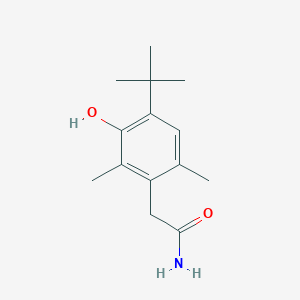
![[4-(1H-pyrazol-1-yl)phenyl]acetonitrile](/img/structure/B133141.png)
